Cas no 2248176-00-1 ((2R)-2-Quinolin-6-ylpropan-1-amine)
(2R)-2-Quinolin-6-ylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6507802
- (2R)-2-(quinolin-6-yl)propan-1-amine
- 2248176-00-1
- (2R)-2-Quinolin-6-ylpropan-1-amine
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- Inchi: 1S/C12H14N2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1
- InChI Key: OSGWIMAXISGTSD-VIFPVBQESA-N
- SMILES: NC[C@H](C)C1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
(2R)-2-Quinolin-6-ylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507802-0.05g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 0.05g |
$2113.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-0.1g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 0.1g |
$2213.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-0.25g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 0.25g |
$2314.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-0.5g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 0.5g |
$2415.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-1.0g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 1g |
$2516.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-2.5g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 2.5g |
$4932.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-5.0g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 5g |
$7297.0 | 2023-05-31 | ||
| Enamine | EN300-6507802-10.0g |
(2R)-2-(quinolin-6-yl)propan-1-amine |
2248176-00-1 | 10g |
$10823.0 | 2023-05-31 |
(2R)-2-Quinolin-6-ylpropan-1-amine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (2R)-2-Quinolin-6-ylpropan-1-amine
Introduction to (2R)-2-Quinolin-6-ylpropan-1-amine (CAS No. 2248176-00-1)
(2R)-2-Quinolin-6-ylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2248176-00-1, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. Thequinolin-6-yl moiety, a key feature of this compound, is well-documented for its role in various bioactive molecules, making it a subject of intense research interest.
Thepropan-1-amine substituent further enhances the compound's pharmacological profile, contributing to its versatility in medicinal chemistry. This combination of structural elements suggests that (2R)-2-Quinolin-6-ylpropan-1-amine may exhibit a range of biological activities, particularly in the context of modulating cellular pathways and interacting with target proteins.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in treating various diseases, including infectious diseases, cancer, and neurological disorders. Theenantiomerically pure(2R)-configuration of this compound is particularly noteworthy, as enantiopurity is often crucial for achieving optimal pharmacological effects while minimizing adverse reactions.
One of the most compelling aspects of (2R)-2-Quinolin-6-ylpropan-1-amine is its potential as a lead compound for drug discovery. Researchers have been exploring its interactions with enzymes and receptors involved in critical biological processes. For instance, studies have indicated that quinoline-based compounds can inhibit certain kinases and other enzymes implicated in cancer progression. Thepropan-1-amino group may also play a role in modulating these interactions, thereby enhancing the compound's therapeutic potential.
The synthesis of (2R)-2-Quinolin-6-ylpropan-1-amine presents unique challenges due to its complex structure. Advanced synthetic methodologies, including chiral resolution and asymmetric synthesis, have been employed to achieve the desired enantiomeric purity. These techniques are essential for ensuring that the compound behaves as intended in biological assays and clinical trials.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling and virtual screening techniques have allowed researchers to predict potential binding modes and interactions between (2R)-2-Quinolin-6-ylpropan-1-amine and biological targets. These predictions can guide experimental efforts and accelerate the drug discovery process.
The pharmacokinetic properties of (2R)-2-Quinolin-6-ylpropan-1-amine are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Preclinical studies have begun to address these aspects, providing valuable insights into the compound's behavior within living systems.
In conclusion, (2R)-2 Quinolin 6 ylpropan 1 amine CAS No 2248176 00 1 represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive target for research aimed at discovering new treatments for various diseases. As our understanding of this compound grows, so too does the likelihood that it will play a significant role in future medical advancements.
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